molecular formula C10H9BrClNO2 B2583934 N-[2-(4-bromophenyl)-2-oxoethyl]-2-chloroacetamide CAS No. 627901-73-9

N-[2-(4-bromophenyl)-2-oxoethyl]-2-chloroacetamide

Cat. No. B2583934
CAS RN: 627901-73-9
M. Wt: 290.54
InChI Key: MNPVMCYXCPJRJH-UHFFFAOYSA-N
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Description

N-[2-(4-bromophenyl)-2-oxoethyl]-2-chloroacetamide, also known as BPOC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas such as medicinal chemistry, drug discovery, and chemical biology.

Mechanism of Action

The mechanism of action of N-[2-(4-bromophenyl)-2-oxoethyl]-2-chloroacetamide is not fully understood, but it is believed to work by inhibiting the activity of enzymes involved in various biological processes. N-[2-(4-bromophenyl)-2-oxoethyl]-2-chloroacetamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in the regulation of gene expression. It has also been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme that plays a key role in the transmission of nerve impulses.
Biochemical and Physiological Effects
N-[2-(4-bromophenyl)-2-oxoethyl]-2-chloroacetamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of fungi and bacteria, and modulate the activity of various enzymes. N-[2-(4-bromophenyl)-2-oxoethyl]-2-chloroacetamide has also been shown to have neuroprotective effects and to improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[2-(4-bromophenyl)-2-oxoethyl]-2-chloroacetamide in lab experiments is its relatively simple synthesis method, which makes it easy to obtain in large quantities. N-[2-(4-bromophenyl)-2-oxoethyl]-2-chloroacetamide is also relatively stable and can be stored for long periods without significant degradation. However, one of the main limitations of using N-[2-(4-bromophenyl)-2-oxoethyl]-2-chloroacetamide in lab experiments is its potential toxicity, which can limit its use in certain applications.

Future Directions

There are several future directions for the research on N-[2-(4-bromophenyl)-2-oxoethyl]-2-chloroacetamide. One potential direction is the development of new drugs based on the structure of N-[2-(4-bromophenyl)-2-oxoethyl]-2-chloroacetamide. Another direction is the investigation of the mechanism of action of N-[2-(4-bromophenyl)-2-oxoethyl]-2-chloroacetamide to gain a better understanding of its biochemical and physiological effects. Finally, the use of N-[2-(4-bromophenyl)-2-oxoethyl]-2-chloroacetamide as a crosslinking agent in the synthesis of hydrogels and as a fluorescent probe for the detection of protein-protein interactions could also be further explored.

Synthesis Methods

The synthesis of N-[2-(4-bromophenyl)-2-oxoethyl]-2-chloroacetamide involves the reaction of 4-bromobenzaldehyde with ethyl acetoacetate in the presence of sodium ethoxide to form the intermediate product, which is then treated with chloroacetyl chloride to obtain the final product, N-[2-(4-bromophenyl)-2-oxoethyl]-2-chloroacetamide. The synthesis method of N-[2-(4-bromophenyl)-2-oxoethyl]-2-chloroacetamide is relatively simple and can be carried out in a laboratory setting with ease.

Scientific Research Applications

N-[2-(4-bromophenyl)-2-oxoethyl]-2-chloroacetamide has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to possess anticancer, antifungal, and antibacterial properties, making it a promising candidate for the development of new drugs. N-[2-(4-bromophenyl)-2-oxoethyl]-2-chloroacetamide has also been investigated for its use as a crosslinking agent in the synthesis of hydrogels and as a fluorescent probe for the detection of protein-protein interactions.

properties

IUPAC Name

N-[2-(4-bromophenyl)-2-oxoethyl]-2-chloroacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrClNO2/c11-8-3-1-7(2-4-8)9(14)6-13-10(15)5-12/h1-4H,5-6H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNPVMCYXCPJRJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CNC(=O)CCl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(4-bromophenyl)-2-oxoethyl]-2-chloroacetamide

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